molecular formula C7H5ClN2 B597095 7-Chloro-1H-pyrrolo[3,2-C]pyridine CAS No. 1260771-44-5

7-Chloro-1H-pyrrolo[3,2-C]pyridine

Cat. No.: B597095
CAS No.: 1260771-44-5
M. Wt: 152.581
InChI Key: ICOYDOOXZXFCQF-UHFFFAOYSA-N
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Description

7-Chloro-1H-pyrrolo[3,2-C]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1H-pyrrolo[3,2-C]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1H-pyrrolo[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[3,2-C]pyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the scaffold .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1H-pyrrolo[2,3-C]pyridine
  • 5-Chloro-1H-pyrrolo[2,3-B]pyridine
  • 4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid
  • 6-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Uniqueness

7-Chloro-1H-pyrrolo[3,2-C]pyridine is unique due to its specific substitution pattern and electronic properties, which confer distinct reactivity and biological activity compared to its isomers and analogs . This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

7-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOYDOOXZXFCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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